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molecular formula C9H6Cl2N2 B8402588 1,7-Dichloro-6-isoquinolinamine

1,7-Dichloro-6-isoquinolinamine

Cat. No. B8402588
M. Wt: 213.06 g/mol
InChI Key: DITMKVFIDWAGEN-UHFFFAOYSA-N
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Patent
US08809326B2

Procedure details

To 20.0 mL (215 mmol) of phosphorous oxychloride, cooled to 0 C, was added 5.00 g (25.7 mmol) of 6-amino-7-chloro-2H-isoquinolin-1-one in portions. The mixture was heated to 100° C. for 3 h then cooled to room temperature and poured over ice. After all of the ice had melted the pH of the mixture was adjusted to slightly alkaline by the slow addition of a 10% aqueous NaOH solution. A yellow solid precipitated from solution and was collected by filtration, washed with water and dried over anhydrous Na2SO4 to provide 3.0 g (55%) of 1,7-dichloro-isoquinolin-6-ylamine. MS calc. for C9H7Cl2N2 [M+H]+: 214.08. Found: 213.23 and 215.23.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[NH2:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][C:16]=1[Cl:17])[C:13](=O)[NH:12][CH:11]=[CH:10]2.[OH-].[Na+]>>[Cl:3][C:13]1[C:14]2[C:9](=[CH:8][C:7]([NH2:6])=[C:16]([Cl:17])[CH:15]=2)[CH:10]=[CH:11][N:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=C2C=CNC(C2=CC1Cl)=O
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
ADDITION
Type
ADDITION
Details
poured over ice
CUSTOM
Type
CUSTOM
Details
A yellow solid precipitated from solution
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC2=CC(=C(C=C12)Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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